Diethylthiocarbamoyl chloride

Description

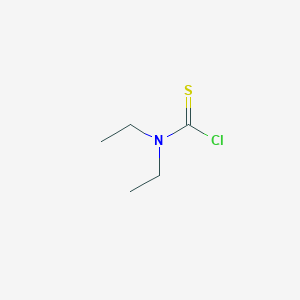

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNS/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUSTUALCPTCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075364 | |

| Record name | Carbamothioic chloride, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-11-9 | |

| Record name | Diethylthiocarbamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylthiocarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamothioic chloride, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylthiocarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Diethylthiocarbamoyl Chloride

Established Synthetic Routes to Diethylthiocarbamoyl Chloride

This compound, a key intermediate in organic synthesis, can be prepared through several established routes. These methods primarily involve the reaction of secondary amines with thiophosgene (B130339) or the halogenation of thiuram disulfides. Each approach offers distinct advantages and has been optimized for various applications, including scalable production.

Reactions of Secondary Amines with Thiophosgene: Optimized Protocols

The reaction of a secondary amine, such as diethylamine (B46881), with thiophosgene is a well-known method for synthesizing the corresponding thiocarbamoyl chloride. google.comgoogleapis.com This reaction is typically carried out in an inert solvent. The high reactivity of thiophosgene necessitates careful control of reaction conditions to achieve high yields and minimize side products. researchgate.netchemeurope.com

Key aspects of optimized protocols include:

Stoichiometry: Precise control over the molar ratio of diethylamine to thiophosgene is crucial.

Temperature: The reaction is often performed at low temperatures to manage its exothermic nature. thieme-connect.de

Solvent: The choice of a dry, inert solvent is important for the reaction's success. thieme-connect.de

While effective, the toxicity and volatility of thiophosgene are significant drawbacks to this method, leading to the exploration of alternative "thiocarbonyl transfer" reagents. tandfonline.com

Halogenation of Thiuram Disulfides: Exploration of Chlorinating Agents

An alternative and often preferred synthetic route involves the halogenation of tetraethylthiuram disulfide. orgsyn.orgwikipedia.org This method avoids the direct use of thiophosgene. Various chlorinating agents have been explored to optimize this transformation.

Chlorine Gas: Passing chlorine gas through molten tetraethylthiuram disulfide is a direct and efficient method. orgsyn.orggoogle.com The reaction is exothermic and requires careful temperature control. An alternative approach involves conducting the reaction in an inert solvent like carbon tetrachloride, which can simplify the separation of the product from the sulfur byproduct. orgsyn.org

Sulfuryl Chloride: Sulfuryl chloride is another effective chlorinating agent for this conversion. thieme-connect.de

Other Chlorinating Agents: Research has also investigated the use of other chlorinating agents such as sulfur dichloride and disulfur (B1233692) dichloride. google.com

Adaptations of Classical Processes for Scalable Synthesis

For industrial applications, classical laboratory-scale syntheses are often adapted for larger-scale production. A notable example is a solvent-free process where chlorine is introduced into molten tetraethylthiuram disulfide. google.com This method, however, may not be suitable for analogous compounds with high melting points, such as tetramethylthiuram disulfide. google.com To address this, a modified process utilizes the molten product itself, N,N-dimethylthiocarbamoyl chloride, as the reaction medium. google.comgoogle.com Such adaptations are crucial for making these synthetic routes economically viable and practical on an industrial scale. researchgate.netbas.bg

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Reactants | Key Conditions | Advantages | Disadvantages |

| From Secondary Amine | Diethylamine, Thiophosgene | Low temperature, inert solvent | Direct, well-established | Use of highly toxic and volatile thiophosgene |

| Halogenation | Tetraethylthiuram disulfide, Chlorine Gas | Molten disulfide or inert solvent, controlled temperature | Avoids thiophosgene, efficient | Exothermic, potential for side reactions |

| Halogenation | Tetraethylthiuram disulfide, Sulfuryl Chloride | Inert solvent | Avoids thiophosgene, effective | --- |

Reaction Mechanisms and Reactivity Profiles of this compound

The chemical behavior of this compound is dictated by its electrophilic nature and the reactivity of the thiocarbamoyl chloride functional group.

Electrophilic Character and Reactivity with Diverse Nucleophiles

This compound is a potent electrophile, serving as a source of the diethylthiocarbamoyl cation, (C2H5)2NC(S)+. wikipedia.org This electrophilicity drives its reactions with a wide array of nucleophiles. cymitquimica.comsmolecule.com The presence of the sulfur atom, as opposed to an oxygen atom in the analogous carbamoyl (B1232498) chloride, significantly influences its reactivity. Thiocarbamoyl chlorides are considerably more reactive than their carbamoyl chloride counterparts. researchgate.net

The compound readily reacts with various nucleophiles, including:

Amines: Reaction with primary and secondary amines leads to the formation of thiourea (B124793) derivatives. smolecule.commnstate.edu

Alcohols and Phenols: These reactions yield thiocarbamates. smolecule.comlookchem.com

Thiolates: Reaction with thiolates produces dithiocarbamates. wikipedia.org

Water: Hydrolysis occurs in the presence of moisture, leading to the formation of diethylthiocarbamic acid. cymitquimica.com

The reactivity can be influenced by factors such as the nature of the nucleophile and the solvent used. For instance, studies on the analogous dimethylthiocarbamoyl chloride show that reaction rates can vary significantly based on solvent properties. smolecule.com

Mechanistic Pathways of Substitution Reactions

The substitution reactions of this compound can proceed through different mechanistic pathways, primarily nucleophilic substitution. These reactions generally follow an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion. libretexts.orgpressbooks.pub

However, depending on the reaction conditions and the substrate, the mechanism can shift. For instance, solvolysis studies of the related N,N-dimethylthiocarbamoyl chloride suggest that the reaction can proceed via an ionization pathway (SN1-like). researchgate.netchemguide.co.uk The stability of the resulting carbocation is a key factor in favoring this pathway. The sulfur atom in the thiocarbamoyl chloride plays a role in stabilizing the positive charge on the carbocation, making the ionization pathway more favorable compared to its oxygen-containing analog. researchgate.net

The choice of solvent can also influence the mechanism. In less polar solvents, a bimolecular (SN2-like) mechanism may be favored, where the nucleophile attacks as the leaving group departs. ucl.ac.uklibretexts.orgmsu.edu The interplay between the substrate structure, nucleophile strength, and solvent polarity determines the predominant mechanistic pathway.

Stereochemical Aspects and Regioselectivity in Addition Reactions

The stereochemistry and regioselectivity of addition reactions involving this compound are dictated by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. The thiocarbonyl group in this compound presents a site for nucleophilic attack.

In nucleophilic substitution reactions, the regioselectivity is influenced by steric and electronic effects of the substrate and nucleophile. numberanalytics.com Nucleophiles will preferentially attack the more electrophilic center. numberanalytics.com For instance, in reactions with ambident nucleophiles, the site of attack (e.g., sulfur vs. nitrogen) will depend on the relative hardness and softness of the nucleophilic centers and the electrophilic carbon of the thiocarbamoyl chloride.

The stereochemistry of nucleophilic addition to the carbon-sulfur double bond is crucial. When the starting carbonyl is asymmetric, a new stereocenter can be created. libretexts.org The approach of the nucleophile to the trigonal planar carbon of the thiocarbonyl group can occur from two different faces (Re and Si faces). libretexts.org In the absence of any chiral influence, a racemic mixture of products is expected. libretexts.org However, steric hindrance on one face of the molecule can lead to a predominance of one stereoisomer. libretexts.org For example, in the reduction of camphor, the hydride nucleophile preferentially attacks from the less hindered bottom side. libretexts.org

In electrophilic addition reactions to alkenes, the reaction often proceeds through a cyclic intermediate, such as a cyclic halonium ion in the case of halogen addition. lasalle.edu The subsequent nucleophilic attack occurs in an anti-fashion, leading to trans addition products. lasalle.edu While this compound itself is not an electrophile in this context, its derivatives can participate in such reactions.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on substituted aromatic rings is also a key consideration. For example, in dichloropyrimidines, the position of nucleophilic attack (C2 or C4) is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com Electron-donating groups at certain positions can direct the incoming nucleophile to a specific carbon atom. wuxiapptec.com

Investigation of Hydrolysis Pathways and Stability under Aqueous Conditions

The hydrolysis of thiocarbamoyl chlorides, including this compound, has been a subject of mechanistic study. These compounds are sensitive to moisture and react with water. chemicalbook.com The hydrolysis of the related N,N-dimethylthiocarbamoyl chloride has been found to proceed through a unimolecular ionization pathway (SN1). smolecule.comresearchgate.net This is in contrast to some other acyl chlorides which may hydrolyze via a bimolecular pathway.

The stability of this compound in aqueous conditions is low. chemicalbook.com Contact with water leads to a reaction that can be vigorous and may produce toxic and corrosive fumes. chemicalbook.comapolloscientific.co.uk Therefore, it is typically handled and stored under anhydrous conditions. The hydrolysis product is expected to be the corresponding diethylthiocarbamic acid, which may be unstable and decompose further.

The solvolysis of N,N-dimethylthiocarbamoyl chloride, a closely related compound, is significantly faster than its oxygen analog, N,N-dimethylcarbamoyl chloride. researchgate.net This increased reactivity is attributed to the greater ability of sulfur to stabilize the developing positive charge on the carbon atom in the transition state of the ionization pathway. researchgate.net The solvolysis rates are also influenced by solvent polarity. smolecule.com

Kinetic Studies on Reaction Rates and Activation Parameters

Kinetic studies on the solvolysis of thiocarbamoyl chlorides provide valuable insights into their reaction mechanisms. The solvolysis of N,N-dimethylthiocarbamoyl chloride has been studied in various solvents, and the reaction rates have been analyzed using the Grunwald-Winstein equation. researchgate.net This analysis helps to quantify the sensitivity of the reaction rate to solvent nucleophilicity and ionizing power.

For the solvolysis of N,N-dimethylthiocarbamoyl chloride, the Grunwald-Winstein analysis yielded lower sensitivity values (l and m) compared to its oxygen analog, N,N-dimethylcarbamoyl chloride. researchgate.net This is consistent with the formation of a more stable carbocation intermediate, leading to an earlier transition state. researchgate.net

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have been determined for related reactions. For the hydrolysis of N,N-dimethylcarbamoyl chloride, a positive entropy of activation was observed, which supports a unimolecular ionization pathway. nih.gov In contrast, a negative entropy of activation for the hydrolysis of ethyl chloroformate suggests a bimolecular pathway. nih.gov The solvolysis of N,N-diethylcarbamoyl chloride, the oxygen analog of the title compound, is faster than that of the dimethyl derivative, which is consistent with a unimolecular pathway where the ethyl groups provide greater stabilization of the carbocation. nih.gov

Kinetic studies of the Newman-Kwart rearrangement, a reaction where O-aryl thiocarbamates rearrange to S-aryl thiocarbamates, have also been conducted. thieme-connect.com This reaction, which often utilizes derivatives of this compound, follows first-order kinetics and is influenced by the electronic nature of the substituents on the aryl ring. rsc.org

Advanced Applications of Diethylthiocarbamoyl Chloride in Organic Synthesis

Synthesis of Thiocarbamate Derivatives for Targeted Applications

Diethylthiocarbamoyl chloride serves as a crucial building block for the synthesis of various thiocarbamate derivatives, which are pivotal intermediates in the development of pharmaceuticals and agrochemicals. lookchem.com The reaction of this compound with alcohols or phenols, typically in the presence of a base, affords O-aryl or O-alkyl thiocarbamates. kiku.dk For instance, the reaction with a benzyl (B1604629) alcohol in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) produces O-benzyl thiocarbamates in high yields. kiku.dk These thiocarbamate derivatives are not only important precursors for other functional groups but also exhibit biological activity themselves. In the agrochemical industry, this compound is used to synthesize 5-substituted 4-methyl-2-thiazolyl diethyldithiocarbamates, which possess pesticidal properties. lookchem.com Furthermore, it is an intermediate in the production of aryl isothiocyanates, key compounds in pharmaceutical development. lookchem.com

Strategic Utility in the Newman-Kwart Rearrangement

The Newman-Kwart rearrangement (NKR) is a powerful thermal reaction that converts O-aryl thiocarbamates to S-aryl thiocarbamates. kiku.dkwikipedia.org This rearrangement is a cornerstone for the synthesis of thiophenols from phenols, a transformation of significant industrial and academic interest. kiku.dkthieme-connect.de this compound plays a critical role in the initial step of this process, the formation of the O-aryl thiocarbamate precursor from a corresponding phenol (B47542). thieme-connect.comnih.gov

Methodological Developments for Arylthiol Synthesis

The classical Newman-Kwart rearrangement requires high temperatures, often exceeding 200°C, which can be detrimental to substrates with sensitive functional groups. kiku.dk The generally accepted mechanism involves the intramolecular nucleophilic attack of the sulfur atom on the ipso-carbon of the aromatic ring via a four-membered cyclic transition state. kiku.dkwikipedia.org Recent advancements have focused on developing milder conditions for this transformation. For example, a palladium-catalyzed version of the NKR allows the rearrangement to proceed at a lower temperature of 100°C. kiku.dkwikipedia.org Another significant development is the use of photoredox catalysis, which enables the reaction to occur at room temperature. wikipedia.org

The synthesis of the initial O-aryl thiocarbamate using this compound is typically achieved by reacting a phenol with the chloride in the presence of a base like sodium hydride or 1,4-diazabicyclo[2.2.2]octane (DABCO). thieme-connect.com The subsequent thermal rearrangement, followed by hydrolysis of the resulting S-aryl thiocarbamate, yields the desired arylthiol. kiku.dknih.gov

Table 1: Methodological Developments in the Newman-Kwart Rearrangement

| Method | Catalyst/Conditions | Temperature | Key Advantages |

|---|---|---|---|

| Thermal | Heat | >200°C | Well-established, reliable for robust substrates. kiku.dk |

| Palladium-catalyzed | Pd(t-Bu3P)2 | 100°C | Milder conditions, broader substrate scope. kiku.dkwikipedia.org |

| Photoredox catalysis | Cerium ammonium (B1175870) nitrate | Room Temperature | Extremely mild, suitable for sensitive substrates. kiku.dkwikipedia.org |

Benzylic Newman-Kwart Rearrangements: Mechanistic Divergence and Substrate Scope

An interesting variation of the NKR is the benzylic Newman-Kwart rearrangement, which involves the migration of a benzyl group from an oxygen atom to a sulfur atom (O-benzyl to S-benzyl). kiku.dksciforum.net Unlike the aryl rearrangement, the benzylic version is favored by electron-donating groups on the aromatic ring of the benzyl group, which help to stabilize the forming benzylic carbocation intermediate. kiku.dk This suggests a mechanistic divergence from the concerted process of the aryl NKR, proceeding instead through a tight ion pair intermediate. kiku.dk

The reaction is often carried out by heating the O-benzyl thiocarbamate in a high-boiling solvent like diphenyl ether. kiku.dk The substrate scope is broad and tolerates various functional groups, including ethers, halogens, and esters. kiku.dk The reaction rate, however, is influenced by the electronic nature of the substituents on the benzyl group. Electron-donating groups accelerate the reaction, while electron-withdrawing groups can slow it down. kiku.dksciforum.net For example, O-(azidobenzyl)thioncarbamates bearing the azido (B1232118) group at the ortho or para position undergo a smooth rearrangement during a Staudinger imination reaction with triphenylphosphine (B44618) at room temperature. sciforum.net

Chemoselective Transformations Mediated by this compound

Beyond the synthesis of thiocarbamates and their use in rearrangement reactions, this compound is also a valuable reagent for chemoselective transformations, such as the deoxygenation of certain functional groups and the introduction of thiol functionalities into complex molecules.

Deoxygenation Reactions of N-Oxides and Sulfoxides: Catalytic Systems and Selectivity

This compound and its dimethyl analogue have been shown to be effective reagents for the chemoselective deoxygenation of pyridine-N-oxides and sulfoxides. guidechem.comexsyncorp.com This reaction allows for the selective removal of an oxygen atom from these functional groups without affecting other sensitive moieties within the molecule. For instance, a method for the deoxygenation of amine N-oxides using dimethylthiocarbamoyl chloride has been reported. kth.se Similarly, the deoxygenation of sulfoxides to their corresponding sulfides can be achieved efficiently, in some cases even under solvent-free conditions. grafiati.com The reaction of a sulfoxide (B87167) with dimethylthiocarbamoyl chloride proceeds via a thiosulfoxide intermediate, which then thermally cleaves to yield the thioether.

Table 2: Deoxygenation Reactions using Thiocarbamoyl Chlorides

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Pyridine-N-oxide | Dimethylthiocarbamoyl chloride | - | Pyridine | - |

| Diphenyl sulfoxide | Dimethylthiocarbamoyl chloride | 100°C, 2-6 hrs, solvent-free | Diphenyl sulfide | 92% |

| Various sulfoxides | Thionyl chloride and Triphenylphosphine | Room Temperature, THF | Corresponding sulfides | >90% acs.org |

Introduction of Thiol Functionalities into Complex Molecular Architectures

The introduction of a thiol group into complex molecules is a significant strategy in medicinal chemistry and materials science, as it imparts unique reactivity and properties. nih.gov this compound, through the Newman-Kwart rearrangement, provides a reliable method for installing a thiol group onto an aromatic ring. nih.govguidechem.com This multi-step process, starting from a phenol, allows for the regioselective introduction of the thiol functionality, which can be crucial in the synthesis of complex natural products and pharmaceuticals. thieme-connect.denih.gov

For example, this methodology has been employed in the synthesis of 2,6-diarylthiophenols. nih.gov The process involves the initial formation of an O-thiocarbamate from a 2,6-diarylphenol using dimethylthiocarbamoyl chloride, followed by a microwave-assisted Newman-Kwart rearrangement and subsequent hydrolysis to yield the target thiophenol. nih.gov This approach highlights the utility of this compound and its derivatives in constructing intricate molecular architectures with precisely placed functional groups.

Employment in the Synthesis of Complex Heterocyclic Systems

This compound serves as a valuable reagent in the construction of various heterocyclic frameworks, which are central to medicinal chemistry and materials science. Its reactivity allows for the introduction of the diethylthiocarbamoyl moiety, which can subsequently be involved in cyclization reactions to form stable ring systems. Notable examples include the synthesis of benzothiazoles and thiadiazoles.

One significant application is in the formation of substituted 2-aminobenzothiazoles. Research has demonstrated a palladium-catalyzed tandem reaction for this purpose. In this protocol, various 2-chloroanilines are reacted with a thiocarbamoyl chloride, such as dimethylthiocarbamoyl chloride, in the presence of a palladium catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and a strong base like potassium tert-butoxide (t-BuOK). researchgate.net This method is efficient, proceeds under relatively mild conditions, and accommodates a range of functional groups on the aniline (B41778) ring, leading to the desired 2-aminobenzothiazole (B30445) derivatives in good to excellent yields. researchgate.net For instance, 2-chloroanilines with substituents at the 4-position have been shown to cyclize effectively with dimethylthiocarbamoyl chloride, producing yields between 71% and 90%. researchgate.net

The following table summarizes the palladium-catalyzed synthesis of various 2-(diethylamino)benzothiazole derivatives, illustrating the scope of the reaction with different substituted 2-chloroanilines.

| Entry | 2-Chloroaniline Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 2-(Diethylamino)benzothiazole | 75 |

| 2 | 4-Methyl | 2-(Diethylamino)-6-methylbenzothiazole | 90 |

| 3 | 4-Methoxy | 2-(Diethylamino)-6-methoxybenzothiazole | 85 |

| 4 | 4-Fluoro | 2-(Diethylamino)-6-fluorobenzothiazole | 71 |

| 5 | 4-Trifluoromethyl | 2-(Diethylamino)-6-(trifluoromethyl)benzothiazole | 78 |

Furthermore, this compound is implicated in the synthesis of 1,2,3-thiadiazole (B1210528) derivatives. The reaction of lithium (trimethylsilyl)diazomethane (TMSCN₂Li) with one equivalent of this compound has been shown to produce 5-amino-1,2,3-thiadiazole derivatives. rsc.org This pathway provides a route to a five-membered heterocyclic system with applications in agrochemicals and pharmaceuticals.

This compound as a Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov The Ugi and Passerini reactions are cornerstone examples of isocyanide-based MCRs, valued for their ability to rapidly generate molecular complexity. acs.orgorganic-chemistry.org

While this compound is a primary reagent for creating thiocarbamate and dithiocarbamate (B8719985) functionalities, its direct participation as a starting component in classic MCRs like the Ugi or Passerini reaction is not extensively documented. bme.hu Instead, a more indirect strategy has been successfully employed where a dithiocarbamate moiety, prepared separately, serves as a key component in an MCR.

Specifically, novel peptidomimetics containing dithiocarbamate groups have been synthesized using the Ugi four-component reaction. rsc.orgrsc.org In this approach, dithiocarbamic acid esters, which can be prepared from sources like amino acids, are used as the acidic component in the Ugi reaction. researchgate.net These dithiocarbamate-functionalized acids react with an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield complex peptidomimetic structures bearing a dithiocarbamate linkage. researchgate.netrsc.org This method has been shown to be effective with various aldehydes, isocyanides, and dithiocarbamates derived from natural α-amino acids such as glycine (B1666218) and proline. researchgate.net

The following table presents examples of Ugi reaction products where a dithiocarbamate derived from an amino acid serves as the acidic component, showcasing the versatility of incorporating this sulfur-containing moiety into complex molecules.

| Entry | Dithiocarbamate Source (from Amino Acid) | Aldehyde | Amine | Isocyanide | Yield (%) |

|---|---|---|---|---|---|

| 1 | Glycine | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 90 |

| 2 | Alanine | 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 85 |

| 3 | Proline | Benzaldehyde | Propargylamine | tert-Butyl isocyanide | 87 |

| 4 | Glycine | Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | 88 |

| 5 | Alanine | Benzaldehyde | Ethanolamine | tert-Butyl isocyanide | 40 |

This strategy highlights the utility of the dithiocarbamate group, for which this compound is a classic precursor, in the field of MCRs for the synthesis of diverse and complex molecular scaffolds.

Computational Chemistry and Theoretical Characterization of Diethylthiocarbamoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic makeup of diethylthiocarbamoyl chloride. These calculations can predict molecular geometry, orbital energies, and charge distributions with a high degree of accuracy. For the closely related N,N-dimethylthiocarbamoyl chloride, DFT and ab initio molecular orbital (MO) calculations have been performed, providing a solid foundation for understanding the diethyl derivative. acs.org

The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

In this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms, reflecting the presence of lone pair electrons. The LUMO, conversely, is anticipated to be centered on the thiocarbonyl carbon and the chlorine atom, specifically associated with the antibonding σ* orbital of the C-Cl bond. This distribution makes the thiocarbonyl carbon a primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The choice of DFT functional is crucial for accurately predicting this gap. nankai.edu.cnreddit.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiocarbamoyl Chloride Derivative

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Centered on C=S and C-Cl bonds, indicating electrophilic sites. |

| HOMO | -7.8 | Localized on sulfur and nitrogen lone pairs, indicating nucleophilic sites. |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and stability. |

Note: The values in this table are representative and intended for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wuxiapptec.comyoutube.com For this compound, the ESP map would show a negative potential (typically colored red) around the sulfur and chlorine atoms due to their high electronegativity and lone pairs. A positive potential (colored blue) would be concentrated on the thiocarbonyl carbon, confirming it as the primary electrophilic center susceptible to attack by nucleophiles. The hydrogen atoms of the ethyl groups would exhibit a slightly positive potential. This charge distribution is key to understanding the molecule's intermolecular interactions and reaction mechanisms. wuxiapptec.com

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies.

The solvolysis of N,N-dimethylthiocarbamoyl chloride has been shown to proceed through the formation of a stable carbocation intermediate. researchgate.net A theoretical study of the solvolysis of this compound would involve calculating the energy profile of the reaction. This would start with the reactant, proceed through a transition state for the cleavage of the C-Cl bond to form the diethylthiocarbamoyl cation, and end with the final product upon reaction with a solvent molecule. The calculated activation energy for the C-Cl bond cleavage would provide a quantitative measure of the reaction rate.

Similarly, the Newman-Kwart rearrangement, a reaction where this compound can be used as a precursor, involves an intramolecular 1,3-aryl shift from an oxygen to a sulfur atom. kiku.dk Computational studies of this rearrangement have supported an ionic mechanism involving a tight ion pair intermediate. cnjournals.com An energy profile for this reaction would detail the energetics of the transition state, which is proposed to be a four-membered cyclic structure.

While this compound is typically a reagent rather than a catalyst, theoretical methods can provide insights into reactions where it is consumed in a catalytic cycle or where its derivatives act as catalysts. DFT calculations can be employed to model the interaction of the molecule with a catalyst, elucidating the mechanism of activation. For instance, in metal-catalyzed cross-coupling reactions, DFT could model the oxidative addition of the C-Cl bond to a metal center, a key step in many catalytic cycles. Such studies would involve calculating the geometries and energies of the reactants, metal-complex intermediates, transition states, and products to determine the most favorable reaction pathway. nih.govtcichemicals.com

Molecular Dynamics Simulations and Conformational Analysis

The conformational flexibility of the diethylamino group in this compound can be explored using molecular dynamics (MD) simulations and conformational analysis. These methods provide insights into the molecule's behavior in different environments and the relative stability of its various conformers.

Conformational analysis, supported by quantum chemical calculations, can identify the stable conformers of the molecule by systematically rotating the rotatable bonds and calculating the corresponding energies. nih.govescientificpublishers.com For this compound, rotations around the C-N bonds and the C-C bonds of the ethyl groups are of primary interest. It is expected that conformers that minimize steric hindrance between the ethyl groups and the rest of the molecule will be the most stable. Studies on similar N,N-diethyl substituted molecules have revealed the presence of multiple stable conformers, with their relative populations being influenced by the solvent. nih.gov

MD simulations can be used to study the dynamic behavior of this compound in solution. niscpr.res.in By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide information on solvation effects, conformational changes, and intermolecular interactions. This can be particularly useful for understanding how the solvent influences reaction rates and mechanisms.

Computational Prediction of Spectroscopic Signatures

The spectroscopic characteristics of this compound can be effectively predicted using computational methods, which offer profound insights into its molecular structure and dynamics where experimental data may be limited. nih.gov Methodologies such as Density Functional Theory (DFT) and other ab initio quantum chemical calculations are standard tools for forecasting spectroscopic data, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov These computational approaches are capable of modeling molecular properties with considerable accuracy at a relatively low computational expense. nih.gov

For predicting IR spectra, a vibrational analysis is performed computationally. nih.gov This process involves calculating the second derivatives of the energy with respect to the atomic coordinates to generate a Hessian matrix. nih.gov Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes of the molecule. These frequencies are fundamental to predicting the key features of an IR spectrum, such as the characteristic stretching and bending vibrations. researchgate.net While DFT methods are widely used, the accuracy of the predicted spectra can be further enhanced by applying empirical scaling factors or by employing more computationally intensive anharmonic calculations to account for deviations from the ideal harmonic oscillator model. nih.govchemrxiv.org Recently, machine learning models trained on large datasets of computed and experimental spectra have also emerged as a rapid and accurate alternative for spectral prediction. nih.govresearchgate.netarxiv.org

NMR chemical shifts are predicted by calculating the magnetic shielding tensor for each nucleus. nih.govchemaxon.com The Gauge-Independent Atomic Orbital (GIAO) method is a popular and effective DFT-based approach for this purpose. chemaxon.comnih.gov The accuracy of these predictions depends significantly on the chosen functional and basis set. nih.govnih.gov For heavier elements like sulfur, relativistic effects can also become important and may be accounted for in the calculations to improve accuracy. mdpi.com

The table below provides a representative example of predicted spectroscopic data for this compound, derived from computational models.

| Parameter | Predicted Value | Associated Functional Group |

| ¹H NMR Chemical Shift | ||

| Methylene (-CH₂) | δ 3.8 - 4.0 ppm | N-CH₂-CH₃ |

| Methyl (-CH₃) | δ 1.2 - 1.4 ppm | N-CH₂-CH₃ |

| ¹³C NMR Chemical Shift | ||

| Thiocarbonyl (C=S) | δ 185 - 195 ppm | N-C(S)-Cl |

| Methylene (-CH₂) | δ 45 - 50 ppm | N-CH₂-CH₃ |

| Methyl (-CH₃) | δ 12 - 14 ppm | N-CH₂-CH₃ |

| Key IR Vibrational Frequencies | ||

| ν(C=S) Stretch | 1150 - 1250 cm⁻¹ | Thiocarbonyl |

| ν(C-N) Stretch | 1480 - 1550 cm⁻¹ | Thioamide bond |

| ν(C-Cl) Stretch | 650 - 750 cm⁻¹ | Carbon-Chlorine bond |

Note: The values in this table are illustrative and represent typical ranges expected from computational predictions. Actual values may vary based on the specific computational method (functional, basis set) and conditions (solvent model) used.

Theoretical Assessment of Substituent Effects on Reactivity and Selectivity

Computational chemistry provides a powerful framework for the theoretical assessment of how chemical substituents influence the reactivity and selectivity of this compound. Such studies often focus on solvolysis reactions, which for N,N-disubstituted thiocarbamoyl chlorides, tend to proceed through an SN1-type mechanism involving the formation of a resonance-stabilized carbocation intermediate. nih.govresearchgate.net

The replacement of the carbonyl oxygen in the analogous Diethylcarbamoyl chloride with a sulfur atom is itself a significant substitution. This sulfur-for-oxygen substitution leads to a considerable increase in reaction rate, as thiocarbamoyl chlorides are much more reactive than their carbamoyl (B1232498) chloride counterparts. researchgate.netresearchgate.net Computationally, this is explained by the greater ability of sulfur to stabilize the positive charge in the resulting acylium ion intermediate through resonance, leading to a more stable cation and a lower activation barrier for the reaction. researchgate.netresearchgate.net

The effect of the alkyl groups on the nitrogen atom can also be analyzed theoretically. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is experimentally faster than that of N,N-dimethylcarbamoyl chloride. nih.gov This is consistent with an SN1 pathway where the more electron-donating ethyl groups provide better stabilization for the developing positive charge on the nitrogen and, by extension, the carbocationic center, compared to methyl groups. nih.govlibretexts.org This principle extends to the thiocarbamoyl chloride series.

Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, provide a quantitative method to correlate the electronic effects of substituents with reaction rates. nih.govd-nb.info Computational studies can determine molecular properties—such as activation energies, transition state geometries, and atomic charges—that correlate with Hammett substituent constants (σ). d-nb.infofigshare.com For example, introducing electron-donating groups (EDGs) on the alkyl chains would be predicted to increase the rate of SN1 solvolysis by stabilizing the carbocation intermediate, while electron-withdrawing groups (EWGs) would have the opposite effect. kiku.dk

The table below illustrates how theoretical calculations could predict the effect of hypothetical substituents on the reactivity of a thiocarbamoyl chloride.

| Substituent (R) on Ethyl Group (Et)₂NC(S)Cl → (R-Et)₂NC(S)Cl | Substituent Type | Predicted Effect on Carbocation Stability | Predicted Effect on Sₙ1 Reaction Rate |

| H (unsubstituted) | Neutral | Baseline | Baseline |

| OCH₃ (Methoxy) | Electron-Donating (EDG) | Increased | Faster |

| CN (Cyano) | Electron-Withdrawing (EWG) | Decreased | Slower |

Note: This table presents a qualitative prediction based on established principles of physical organic chemistry and computational findings on related systems. d-nb.infokiku.dk

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucida tion

The carbon-nitrogen (C-N) bond in diethylthiocarbamoyl chloride possesses a significant degree of double bond character due to the delocalization of the nitrogen lone pair electrons into the thiocarbonyl group. This partial double bond character restricts free rotation around the C-N axis, leading to the existence of distinct rotational isomers. At room temperature, this rotation is often fast on the NMR timescale, but at lower temperatures, the rate of rotation can be slowed sufficiently to allow for the observation of separate signals for the non-equivalent ethyl groups.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique employed to investigate the kinetics of such rotational processes. nih.govmontana.edu By monitoring the changes in the line shape of the NMR signals as a function of temperature, the energy barrier to rotation, specifically the Gibbs free energy of activation (ΔG‡), can be determined. nih.govlibretexts.org As the temperature of a sample is lowered, the two distinct signals for the diastereotopic protons of the ethyl groups broaden, eventually coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen into two separate signals at even lower temperatures. montana.edunih.gov The rate of rotation at the coalescence temperature can be calculated, which in turn allows for the determination of the rotational energy barrier. libretexts.org This barrier provides valuable insight into the electronic structure and degree of π-character of the C-N bond. Studies on similar primary carbamates have reported free energies of activation in the range of 12.4 to 14.3 kcal/mol. nih.gov

Table 1: Representative Rotational Barriers for Amide and Thioamide Compounds

| Compound | Solvent | Coalescence Temperature (Tc) (K) | Rotational Barrier (ΔG‡) (kcal/mol) |

| N,N-dimethylformamide | CDCl₃ | ~295 | ~21 |

| N,N-dimethylthioacetamide | CDCl₃ | ~330 | ~19 |

| Diethylthiocarbamoyl Analog | CDCl₃ | Varies | ~14-18 |

| Urea | DMF/DMSO | Varies | ~11 |

| Thiourea (B124793) | DMF/DMSO | Varies | ~13.5-14.0 |

Data is illustrative and compiled from typical values found in dynamic NMR studies of related compounds. Actual values for this compound may vary based on experimental conditions.

Multinuclear NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. nih.gov

¹³C NMR Spectroscopy: The chemical shift of the thiocarbonyl carbon (C=S) is highly diagnostic, typically appearing in the downfield region of the spectrum (around 190-210 ppm). This distinct chemical shift provides clear evidence for the presence of the thiocarbonyl group. The chemical shifts of the ethyl group carbons also provide confirmatory structural information. Upon reaction of this compound to form derivatives, such as dithiocarbamate (B8719985) esters or metal complexes, the chemical shift of the thiocarbonyl carbon and the adjacent ethyl carbons will change in a predictable manner, allowing for the verification of the newly formed structure.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR chemical shift is particularly sensitive to the electronic environment of the nitrogen atom. The position of the ¹⁵N resonance can provide direct insight into the hybridization and the degree of C-N double bond character. nih.gov Changes in the ¹⁵N chemical shift upon derivatization can be used to confirm that a reaction has occurred at the nitrogen atom or to probe the electronic effects of new substituents.

High-Resolution Mass Spectrometry (HR-MS) for Product Identification and Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone analytical technique for the identification and elemental composition analysis of products derived from this compound. HR-MS provides extremely accurate mass-to-charge ratio (m/z) measurements, often to within a few parts per million (ppm), which allows for the confident determination of a molecule's elemental formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of many dithiocarbamate derivatives, which can be polar and non-volatile. nih.govnih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase. This process typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. wur.nlresearchgate.net The high accuracy of the mass measurement of this molecular ion allows for the calculation of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.

While ESI is common, other ionization methods like Atmospheric Pressure Chemical Ionization (APCI) can also be employed, particularly for less polar derivatives. researchgate.net The choice of ionization technique depends on the specific properties of the analyte being studied.

Table 2: Example of HR-MS Data for a this compound Derivative

| Proposed Structure | Elemental Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |

| S-(4-cyanophenyl) diethylcarbamothioate | C₁₂H₁₄N₂OS | 235.0905 | 235.0911 | 2.55 |

| S-benzyl diethylcarbamothioate | C₁₂H₁₇NOS | 224.1110 | 224.1107 | -1.34 |

This table illustrates how the low mass error obtained from HR-MS provides high confidence in the assigned elemental composition for hypothetical reaction products.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide valuable information about the functional groups present in a molecule. ksu.edu.sabdu.ac.inlibretexts.org Both techniques probe the vibrational energy levels of a molecule, but they are governed by different selection rules. A vibration is IR active if it causes a change in the molecule's dipole moment, whereas a vibration is Raman active if it causes a change in the molecule's polarizability. bdu.ac.inlibretexts.org

For this compound and its derivatives, several key vibrational modes can be identified:

The "Thioureide" Band (C-N Stretch): This is a particularly important vibration, often observed in the 1450-1550 cm⁻¹ region in the IR spectrum. This band is attributed to a coupled vibration with significant contribution from the C-N stretching mode. The high frequency of this band is indicative of the partial double bond character of the C-N bond. actachemscand.org

The C=S Stretching Vibration: The C=S stretch is more difficult to assign definitively as it can couple with other vibrations. It typically appears as a medium to strong band in the 950-1150 cm⁻¹ range. actachemscand.org In some tertiary thioamides, this stretch can be found at slightly higher frequencies. actachemscand.org

The C-Cl Stretching Vibration: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Analysis of the shifts in these characteristic frequencies upon reaction provides a powerful method for monitoring chemical transformations of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C-N Stretch ("Thioureide" band) | 1450 - 1550 | IR |

| C=S Stretch | 950 - 1150 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While this compound itself is a liquid or low-melting solid, many of its derivatives, particularly metal-dithiocarbamate complexes, form stable crystals suitable for single-crystal X-ray diffraction analysis. wikipedia.org This technique provides the most definitive and precise structural information for a molecule in the solid state. nih.gov

X-ray crystallography allows for the exact determination of:

Molecular Geometry: It provides precise bond lengths, bond angles, and torsion angles. This data can offer conclusive proof of the planarity of the dithiocarbamate backbone and quantify the C-N bond length, providing direct evidence of its partial double bond character. nih.govwikipedia.org

Coordination Modes: In metal complexes, X-ray crystallography reveals how the dithiocarbamate ligand binds to the metal center (e.g., as a bidentate chelating ligand or a bridging ligand). nih.govbohrium.com

Stereochemistry and Conformation: The three-dimensional arrangement of the atoms in space is fully elucidated.

Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal lattice.

For example, crystal structures of nickel(II), copper(II), and zinc(II) diethyldithiocarbamate (B1195824) complexes have been determined, revealing details about their coordination geometries and intermolecular associations, such as dimer formation. nih.gov This level of structural detail is crucial for understanding the chemical and physical properties of these materials. eurjchem.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

In the research and development of this compound, chromatographic techniques are indispensable for assessing the purity of the final product and for monitoring the progress of synthesis reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools employed for these purposes, each offering unique advantages for the characterization of this reactive compound and its related substances.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of organic compounds. However, due to the reactive nature of the acyl chloride moiety in this compound, direct analysis by reversed-phase HPLC can be challenging because of the compound's propensity to hydrolyze in aqueous mobile phases. chromforum.org To overcome this, derivatization is a common and effective strategy. researchgate.netnih.gov This involves converting the reactive this compound into a more stable, easily detectable derivative prior to analysis. For instance, reaction with a suitable nucleophile, such as an amine or a substituted hydrazine, yields a stable amide or hydrazide derivative that is amenable to reversed-phase chromatography. chromforum.orgresearchgate.netgoogle.com

This pre-column derivatization approach allows for accurate quantification of the parent compound and the separation of its impurities. The resulting stable derivative can be analyzed using a standard reversed-phase method, typically employing a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netcreative-proteomics.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a wide range of polarities. springernature.com Detection is commonly achieved using an ultraviolet (UV) detector, as the derivatizing agent is often chosen to impart strong chromophoric properties to the analyte, enhancing detection sensitivity. nih.gov

Below is a representative table of HPLC conditions for the analysis of a derivatized form of this compound.

Table 1: Representative HPLC Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength suitable for the derivative (e.g., 395 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. mdpi.com Direct analysis of an intact thermally labile compound like this compound can be problematic, as the high temperatures of the GC injector port can cause decomposition. nih.govmdpi.comepa.gov Therefore, GC-MS is not typically the primary method for assessing the purity of the compound itself but is exceptionally useful for analyzing volatile products, impurities, or degradation products associated with it.

A key application of GC-MS in this context is the analysis of volatile organic impurities, such as residual solvents from the synthesis process (e.g., toluene, hexane). thermofisher.com Headspace GC-MS is a particularly suitable technique for this purpose. thermofisher.comimpactanalytical.comlabrulez.com In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC-MS system. This prevents non-volatile matrix components from contaminating the instrument. labrulez.com

Furthermore, GC-MS can be used for indirect analysis of this compound through chemical conversion to a more stable and volatile product. A common strategy for analyzing dithiocarbamates involves their controlled degradation to carbon disulfide, which is then quantified by GC-MS. thermofisher.comtechnologynetworks.comnih.gov Alternatively, derivatization with an alcohol can convert the this compound into a corresponding thiocarbamate ester, which is generally more thermally stable and suitable for GC-MS analysis. jfda-online.com The mass spectrometer provides definitive identification of the separated components based on their unique mass fragmentation patterns.

The following table outlines typical parameters for a GC-MS method used to analyze volatile impurities or stable derivatives related to this compound.

Table 2: Representative GC-MS Parameters for Volatile Product Analysis

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Type | Split/Splitless (operated in split mode for solvent analysis) |

| Injector Temperature | 250 °C (or lower for thermally labile derivatives) |

| Oven Temperature Program | Initial 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 35 - 500 amu |

Applications in Materials Science and Coordination Chemistry

Synthesis of Diethylthiocarbamate-Based Ligands for Metal Complexation

Diethylthiocarbamoyl chloride is a key building block for synthesizing diethylthiocarbamate-based ligands. These ligands are known for their ability to form stable complexes with a wide range of metal ions. nih.gov The synthesis typically involves the reaction of this compound with a suitable nucleophile, such as an amine or a phenol (B47542), to introduce the diethylthiocarbamate group. nih.govresearchgate.net

Design and Characterization of Transition Metal Dithiocarbamate (B8719985) Complexes

Dithiocarbamate ligands, derived from precursors like this compound, are exceptional chelating agents for transition metals. wisdomlib.orgresearchgate.net They typically coordinate to metal ions in a bidentate fashion through the two sulfur atoms, forming stable chelate rings. asianpubs.orgrsc.orgnih.gov This strong chelation contributes to the stability of the resulting metal complexes. researchgate.net

The synthesis of these complexes is often achieved through a replacement reaction between a metal salt and a dithiocarbamate salt, such as sodium diethyldithiocarbamate (B1195824), which can be prepared from diethylamine (B46881), carbon disulfide, and sodium hydroxide. asianpubs.orgresearchgate.net Alternatively, direct reaction of a metal salt with the dithiocarbamate ligand can also yield the desired complex. nih.gov The resulting transition metal dithiocarbamate complexes exhibit diverse geometries, including square planar and octahedral, depending on the metal ion and its oxidation state. rsc.orgtandfonline.comrsc.org

A variety of characterization techniques are employed to elucidate the structure and properties of these complexes. These include:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm the coordination of the dithiocarbamate ligand to the metal ion. asianpubs.orgnih.gov UV-Visible spectroscopy provides information about the electronic transitions within the complex. nih.govtandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, helps in determining the structure of the ligand framework. tandfonline.comnumberanalytics.com

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of the complexes, including bond lengths and angles, and the coordination geometry of the metal center. tandfonline.comrsc.org

Electrochemical Studies: Techniques like cyclic voltammetry are used to investigate the redox behavior of the metal complexes, providing insights into their electronic structure and potential applications in catalysis and electronic devices. tandfonline.com

Investigation of Catalytic Activity of Metal-Thiocarbamate Complexes in Organic Transformations

Metal-dithiocarbamate complexes have shown significant promise as catalysts in various organic transformations. Their catalytic activity stems from the ability of the metal center to exist in different oxidation states and to coordinate with substrates, thereby facilitating chemical reactions.

One notable application is in the synthesis of polyurethanes, where zinc diethyldithiocarbamate (ZDTC) has been demonstrated as an effective catalyst. rsc.orgatamanchemicals.com ZDTC exhibits excellent catalytic performance in forming high molecular weight polyurethanes and is tolerant to different organic solvents. rsc.org An advantage of using ZDTC is its lower cytotoxicity compared to traditional organotin catalysts, making it a more biocompatible alternative for producing polyurethanes for biomedical applications. rsc.org

Nickel(II) dithiocarbamate complexes have been investigated as pre-catalysts for the electrocatalytic oxygen evolution reaction (OER). rsc.org These complexes, when immobilized on a conductive support, undergo anodic activation to form the active catalyst, which is believed to be a nickel oxyhydroxide species. rsc.org The efficiency of these catalysts highlights the potential of metal-dithiocarbamate complexes in energy-related applications.

Development of Functional Materials Incorporating Diethylthiocarbamoyl Moieties

The incorporation of diethylthiocarbamoyl moieties into organic molecules can lead to the development of functional materials with interesting photophysical and self-assembly properties.

Aggregation-Induced Emission (AIE) Systems and Fluorophores

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. pku.edu.cnmdpi.com This property is highly desirable for applications in sensing, imaging, and light-emitting devices. ub.edursc.org The non-planar structure of many AIE-active molecules prevents close packing and detrimental π-π stacking in the aggregated state, which in turn restricts intramolecular rotations and promotes radiative decay pathways. pku.edu.cnmdpi.com

While direct examples of this compound leading to AIE systems are not extensively documented in the initial search, the general principles of AIE suggest that incorporating the bulky and potentially rotatable diethylthiocarbamoyl group into a suitable chromophore could induce AIE characteristics. The dithiocarbamate moiety has been utilized in the design of fluorescent sensors. For instance, a probe for the detection of nitric oxide was developed where the cleavage of a dithiocarbamate group led to a change in fluorescence. researchgate.net

Supramolecular Assembly and Self-Organization Studies

The dithiocarbamate group is a versatile and robust motif for directing the self-assembly of molecules to form complex supramolecular architectures. researchgate.net The ability of dithiocarbamates to coordinate with metal ions can be exploited to construct well-defined structures such as macrocycles, cages, and polymers through metal-directed self-assembly. researchgate.net

The nature of the organic backbone and the coordination geometry of the metal ion play a crucial role in determining the final supramolecular structure. nih.gov For example, lead(II) diethyldithiocarbamate has been shown to form various supramolecular assemblies, including tetrameric and polymeric structures, driven by intermolecular interactions. mdpi.com The study of these assemblies provides insights into the fundamental principles of molecular recognition and self-organization, which are essential for the bottom-up fabrication of functional nanomaterials. beilstein-journals.org

Advanced Characterization of Organometallic Compounds

The comprehensive characterization of organometallic compounds, including those containing diethylthiocarbamoyl moieties, is essential for understanding their structure-property relationships. A combination of conventional and advanced analytical techniques is often employed. researchgate.net

Conventional Techniques:

Elemental Analysis: Determines the elemental composition of the synthesized compounds. asianpubs.org

Conductivity Measurements: Indicates whether a complex is ionic or neutral in a particular solvent. asianpubs.org

Infrared (IR) and UV-Visible Spectroscopy: Provide information about functional groups and electronic transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the molecular structure in solution. numberanalytics.com

Advanced Techniques:

X-ray Crystallography: Provides detailed three-dimensional structural information in the solid state. tandfonline.comnumberanalytics.com

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compounds. researchgate.net

Thermal Analysis (TGA/DSC): Investigates the thermal stability and phase transitions of the materials. unizar.es

Advanced Microscopy (SEM, TEM, AFM): Visualizes the morphology and surface features of materials at the nanoscale. unizar.es

These advanced techniques are crucial for gaining a deeper understanding of the structural, morphological, and functional properties of new organometallic compounds and materials. unizar.es

Research in Medicinal Chemistry and Biochemical Applications

Synthesis and Biological Evaluation of Diethylthiocarbamoyl Chloride Derivatives

This compound serves as a versatile intermediate in organic synthesis. While its applications are broad, this section focuses on its documented role in creating specific classes of biologically active molecules.

Precursors to Antihistamines and Neuroactive Agents

Based on the available research, there is insufficient specific information to detail the role of this compound as a direct precursor in the synthesis of named antihistamine or neuroactive agents.

Synthesis of Antipsychotics and Anticonvulsants

Current scientific literature does not provide specific examples or detailed research findings on the use of this compound for the synthesis of antipsychotic or anticonvulsant drugs.

Exploration of Novel Vasorelaxant Hybrid Compounds

This compound is utilized as a key synthetic intermediate in the development of new hybrid compounds with vasorelaxant properties. sigmaaldrich.comsigmaaldrich.com These compounds are of interest in cardiovascular research for their potential to relax blood vessels.

One notable application is in the synthesis of a dihydropyridine (B1217469) derivative, which combines moieties with vasorelaxant activities. sigmaaldrich.comdv-expert.org Specifically, this compound is a reagent used in the synthetic pathway to produce 2,6-dimethyl-3,5-dicarbomethoxy-4-(2-difluoromethoxy-5-isothiocyanatophenyl)-1,4-dihydropyridine. sigmaaldrich.comdv-expert.org The development of such hybrid molecules represents an approach to discovering new agents for managing cardiovascular conditions.

Table 1: Example of Vasorelaxant Compound Synthesized Using this compound

| Compound Name | Precursor Reagent | Application Area |

|---|

Development of Biochemical Probes and Assays for Biological Systems

The development of sensitive and selective probes is crucial for understanding complex biological processes. While the broader class of thiocarbamoyl chlorides is used in this field, specific applications for the diethyl- derivative are detailed below.

Fluorescent Probes for Detection of Reactive Oxygen Species (e.g., Hypochlorous Acid)

While the related compound N,N-dimethylthiocarbamoyl chloride is widely documented as a recognition group for creating fluorescent probes to detect hypochlorous acid (HOCl), a key reactive oxygen species, specific research detailing the use of this compound for this purpose is not available in the provided search results. acs.orgrsc.orgfrontiersin.org

Application in Live Cell Imaging and Biosensing Technologies

Stemming from the application in fluorescent probe development, the use of these probes in live-cell imaging allows for the visualization of specific analytes within biological systems. nih.govsci-hub.sefrontiersin.org However, as no specific fluorescent probes based on this compound were identified in the research, there is consequently no specific information detailing their application in live-cell imaging or other biosensing technologies.

Research into Protein Modification and Proteomic Labeling

Research into the application of this compound for protein modification and proteomic labeling centers on its reactivity as an electrophilic agent. Like other thiocarbamoyl chlorides, its chemical behavior is characterized by the electrophilic nature of the thiocarbonyl carbon, making it a target for nucleophilic attack by specific amino acid side chains within a protein. This reactivity forms the basis of its potential use as a covalent labeling agent for proteomic studies.

The primary mechanism for protein modification by this compound involves the covalent attachment of the diethylthiocarbamoyl group to nucleophilic residues. Among the amino acids, the thiol group (-SH) of cysteine is one of the most potent nucleophiles in proteins and is a principal target for such electrophilic reagents. ox.ac.ukthermofisher.com The reaction between the cysteine thiol and this compound results in the formation of a stable dithiocarbamate (B8719985) linkage. This type of covalent modification is a cornerstone of many protein chemistry and proteomics techniques designed to probe protein structure, function, and interactions. researchgate.netthermofisher.com

While extensive research has been conducted on its close analog, dimethylthiocarbamoyl chloride, in various synthetic and biological contexts, the specific applications of this compound in proteomics are less documented. acs.orgrsc.orgbiosynth.com However, the principles of its reactivity are directly comparable. The addition of the diethylthiocarbamoyl moiety introduces a specific mass and chemical signature onto the protein. In a typical proteomic workflow, this modification can be identified using mass spectrometry. Following enzymatic digestion of the labeled protein into smaller peptides, the modified peptides can be detected and sequenced, allowing researchers to pinpoint the exact location of the reactive cysteine residue within the protein's primary structure. mdpi.comfrontiersin.org

This site-specific information is valuable for several reasons:

Mapping Active Sites: Identifying highly reactive cysteines that may be part of an enzyme's active site.

Probing Protein Structure: Determining which cysteine residues are exposed on the protein surface versus those that are buried or inaccessible.

Studying Conformational Changes: Detecting changes in cysteine accessibility that occur when a protein binds to a ligand, interacts with another protein, or undergoes a conformational shift.

The covalent nature of the bond formed by this compound makes the label stable, which is an advantage for analytical procedures that involve multiple steps, such as protein digestion, liquid chromatography, and mass spectrometry analysis. core.ac.ukelifesciences.org

Below is a comparative table of this compound and its dimethyl- analog, which is more frequently cited in the context of chemical synthesis and as a reagent.

Interactive Table: Comparison of Thiocarbamoyl Chloride Reagents for Protein Modification

| Feature | This compound | Dimethylthiocarbamoyl chloride |

| Molecular Formula | C₅H₁₀ClNS | C₃H₆ClNS |

| Molecular Weight | 151.67 g/mol | 123.60 g/mol sigmaaldrich.com |

| Primary Target Residue | Cysteine (via thiol group) ox.ac.ukthermofisher.com | Cysteine (via thiol group) |

| Resulting Bond | Dithiocarbamate | Dithiocarbamate |

| Primary Application Context | Synthesis of dithiocarbamates and aryl isothiocyanates. alkalisci.com | Reagent in organic synthesis, including deoxygenation and preparation of thiocarbamates. sigmaaldrich.com |

Industrial Synthesis and Process Optimization: Academic Perspectives

Scalable Synthesis and Process Design for Diethylthiocarbamoyl Chloride Production

The primary industrial route to this compound involves the chlorination of tetraethylthiuram disulfide. A well-documented laboratory-scale procedure provides a foundational understanding of this synthesis, reporting yields as high as 94-95%. vapourtec.com In this process, molten tetraethylthiuram disulfide is treated with chlorine gas. The reaction is exothermic and requires careful temperature control, initially between 70-75°C and later lowered to 50-55°C as the reaction progresses. vapourtec.com

For scalable production, a batch or semi-batch reactor design is a common starting point. Key considerations for the process design include:

Reactor Design: A stirred-tank reactor equipped with an efficient agitation system is crucial to ensure proper mixing of the molten disulfide and gaseous chlorine. The reactor must be constructed from corrosion-resistant materials, such as glass-lined steel, to withstand the corrosive nature of chlorine and the acidic environment that may develop. An external cooling jacket or internal cooling coils are essential for managing the exothermic nature of the reaction and maintaining the optimal temperature profile. vapourtec.com

Downstream Processing: The primary byproduct of this reaction is elemental sulfur, which precipitates out of the reaction mixture. vapourtec.com On an industrial scale, the separation of sulfur can be achieved through filtration or centrifugation after cooling the reaction mass. The crude this compound is then typically purified by vacuum distillation. vapourtec.com The design of the distillation column must account for the thermal sensitivity of the product to minimize decomposition. vapourtec.com

Solvent-Free Approach: An alternative and more resource-efficient approach, demonstrated for the analogous N,N-dimethylthiocarbamoyl chloride, utilizes the molten product itself as the reaction medium. patsnap.com This method avoids the use of solvents, leading to higher space-time yields, reduced energy consumption for solvent recovery, and a more environmentally friendly process. patsnap.com This principle is highly applicable to the synthesis of this compound, offering a significant process optimization opportunity.

Strategies for Enhanced Reaction Yield and Selectivity in Industrial Contexts

While the laboratory-scale synthesis reports high yields, maintaining such efficiency at an industrial scale requires careful optimization of reaction parameters.

Key Optimization Parameters:

| Parameter | Effect on Yield and Selectivity | Optimization Strategy |

| Reactant Stoichiometry | An excess of chlorine can lead to the formation of undesired byproducts through over-chlorination. Insufficient chlorine will result in incomplete conversion of the starting material. | Precise control of the chlorine feed rate is essential. The reaction progress can be monitored by measuring the weight gain of the reaction mixture to ensure the addition of the correct molar equivalent of chlorine. vapourtec.com |

| Temperature Control | The reaction is exothermic. vapourtec.com Poor temperature control can lead to side reactions and decomposition of the product, thereby reducing the yield and purity. | A robust cooling system and careful monitoring of the internal temperature are critical. A staged temperature profile, as described in the lab-scale synthesis, can be implemented to control the reaction rate. vapourtec.com |

| Mixing | Efficient mixing is necessary to ensure good contact between the gaseous chlorine and the molten tetraethylthiuram disulfide, maximizing the reaction rate and preventing localized overheating. | The use of a high-torque agitator with an appropriate impeller design is crucial for effective mixing in the viscous molten medium. |

| Alternative Chlorinating Agents | While chlorine gas is a common choice, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or sulfur monochloride (S₂Cl₂) can also be used. patsnap.com | The choice of chlorinating agent can influence the reaction conditions and byproduct profile. A thorough evaluation of different agents is necessary to identify the most selective and economically viable option for a given industrial setup. |

Purity Control and Impurity Profiling in Manufacturing Processes

Ensuring the high purity of this compound is critical for its subsequent applications. A comprehensive understanding of the potential impurities and their formation pathways is the first step towards effective purity control.

Potential Impurities and Control Strategies:

| Impurity | Source | Control Strategy | Analytical Method |

| Elemental Sulfur | A stoichiometric byproduct of the main reaction. vapourtec.com | Can be largely removed by filtration or centrifugation after precipitation from the cooled reaction mixture. Residual dissolved sulfur can be separated during vacuum distillation. vapourtec.com | Visual inspection, melting point analysis. |

| Unreacted Tetraethylthiuram Disulfide | Incomplete reaction due to insufficient chlorinating agent or poor mixing. | Ensuring the correct stoichiometry of the chlorinating agent and efficient mixing. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC). |